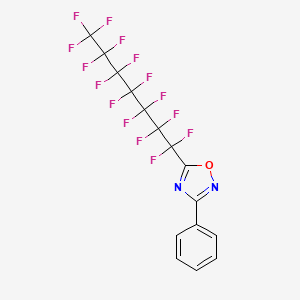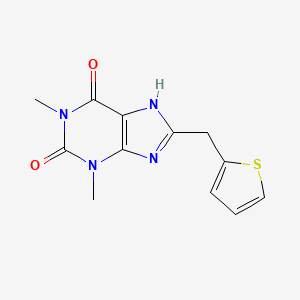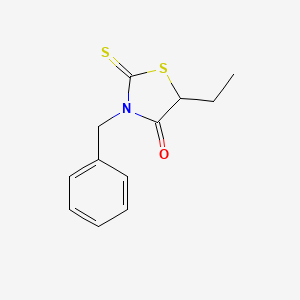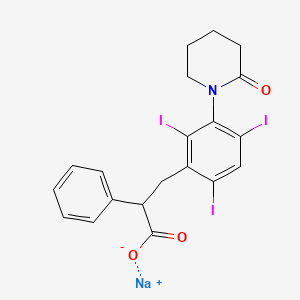
3-(3-(2-Oxopiperidino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(2-Oxopiperidino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt is a complex organic compound that features a piperidine ring, a triiodophenyl group, and a phenylpropionic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-Oxopiperidino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the chemoselective and stereocontrolled annulation of 1,3-azadienes with an anhydride component.
Introduction of the Triiodophenyl Group: The triiodophenyl group is introduced via iodination reactions, which can be achieved using iodine and an oxidizing agent under controlled conditions.
Coupling with Phenylpropionic Acid: The final step involves coupling the piperidine and triiodophenyl intermediates with phenylpropionic acid, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
3-(3-(2-Oxopiperidino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Halogen substitution reactions can occur, particularly involving the iodine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogen exchange reactions using reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted phenylpropionic acid derivatives.
科学研究应用
3-(3-(2-Oxopiperidino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme interactions and receptor binding due to its complex structure.
作用机制
The mechanism of action of 3-(3-(2-Oxopiperidino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
2-Oxopiperidine Derivatives: These compounds share the piperidine ring structure and have similar synthetic routes.
Triiodophenyl Compounds: Compounds with triiodophenyl groups exhibit similar reactivity and applications.
Phenylpropionic Acid Derivatives: These compounds are used in similar medicinal and materials science applications.
Uniqueness
3-(3-(2-Oxopiperidino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt is unique due to its combination of a piperidine ring, triiodophenyl group, and phenylpropionic acid moiety, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
21761-90-0 |
|---|---|
分子式 |
C20H17I3NNaO3 |
分子量 |
723.1 g/mol |
IUPAC 名称 |
sodium;2-phenyl-3-[2,4,6-triiodo-3-(2-oxopiperidin-1-yl)phenyl]propanoate |
InChI |
InChI=1S/C20H18I3NO3.Na/c21-15-11-16(22)19(24-9-5-4-8-17(24)25)18(23)14(15)10-13(20(26)27)12-6-2-1-3-7-12;/h1-3,6-7,11,13H,4-5,8-10H2,(H,26,27);/q;+1/p-1 |
InChI 键 |
RJIHXOGEXSJTJY-UHFFFAOYSA-M |
规范 SMILES |
C1CCN(C(=O)C1)C2=C(C=C(C(=C2I)CC(C3=CC=CC=C3)C(=O)[O-])I)I.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(E)-Methyldiazenyl]cyclohexyl acetate](/img/structure/B14715893.png)
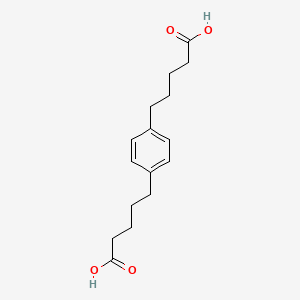
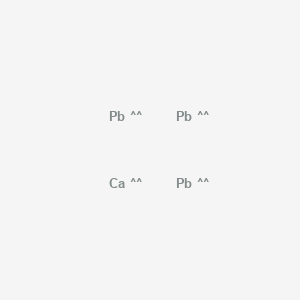
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl-](/img/structure/B14715913.png)
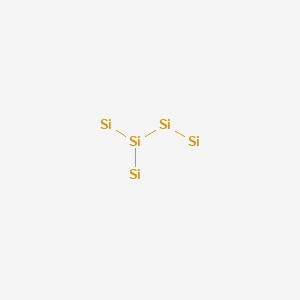
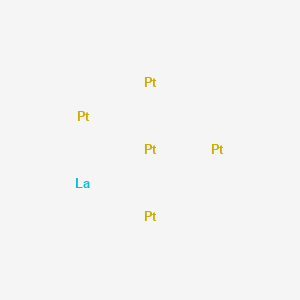
![N-Methyl-N-phenyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14715940.png)
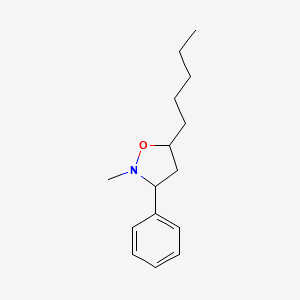
![3-[Bis(methylsulfanyl)methylidene]thiolan-2-one](/img/structure/B14715952.png)
